3,6-Bis(trifluoromethyl)benzene-1,2-diamine

Polyimide synthesis Fluorinated polymers Microelectronic materials

3,6-Bis(trifluoromethyl)benzene-1,2-diamine (CAS 106877-22-9) is an aromatic ortho-diamine with two trifluoromethyl groups substituted at the 3- and 6-positions of the benzene ring. The compound possesses two nucleophilic amino groups in ortho configuration, enabling its use as a monomer in condensation polymerization and as a building block for benzimidazole and quinoxaline heterocycle synthesis.

Molecular Formula C8H6F6N2
Molecular Weight 244.14 g/mol
CAS No. 106877-22-9
Cat. No. B1283133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(trifluoromethyl)benzene-1,2-diamine
CAS106877-22-9
Molecular FormulaC8H6F6N2
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F
InChIInChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2
InChIKeyYCMVMJWWGVVLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Bis(trifluoromethyl)benzene-1,2-diamine (CAS 106877-22-9) for Fluorinated Polyimide Monomer and Heterocycle Synthesis Applications


3,6-Bis(trifluoromethyl)benzene-1,2-diamine (CAS 106877-22-9) is an aromatic ortho-diamine with two trifluoromethyl groups substituted at the 3- and 6-positions of the benzene ring . The compound possesses two nucleophilic amino groups in ortho configuration, enabling its use as a monomer in condensation polymerization and as a building block for benzimidazole and quinoxaline heterocycle synthesis [1]. The 3,6-substitution pattern creates an asymmetric electronic environment around the diamine moiety, which influences both polymerization kinetics and the ultimate properties of derived polyimides compared to symmetric diamines [2].

1
Polymer synthesis
Asymmetric diamine monomer for one-step soluble polyimide preparation
2
Heterocycle building block
Ortho-diamine configuration enables benzimidazole and quinoxaline formation
3
Electronic material precursor
3,6-CF₃ pattern tailored for hole-transport and optical material design

Why 3,6-Bis(trifluoromethyl)benzene-1,2-diamine Cannot Be Directly Substituted with 3,5-Bis(trifluoromethyl)benzene-1,2-diamine or Unsubstituted o-Phenylenediamine


The substitution pattern of CF₃ groups on the aromatic diamine core dictates the mesomeric versus inductive electronic effects, molecular packing, and ultimate material performance [1]. The 3,6-substitution pattern creates an ortho-CF₃ arrangement relative to one amino group and a meta-CF₃ arrangement relative to the other, generating an asymmetric electronic environment distinct from the symmetric 3,5-isomer [2]. This asymmetry directly influences polyimide solubility, optical transparency, and refractive index [3]. Unsubstituted o-phenylenediamine yields polymers with poor solubility and intense coloration due to charge-transfer complex formation, while the 3,5-isomer (CAS 367-65-7) lacks the specific ortho-CF₃ steric and electronic effects that modulate diamine nucleophilicity in heterocycle-forming condensations [2]. Generic substitution without considering the exact substitution pattern will result in altered polymerization kinetics, changed material properties, and potentially failed benzimidazole cyclization yields.

Target
3,6-Bis(trifluoromethyl)benzene-1,2-diamine
Asymmetric ortho/meta CF₃ environment; yields soluble, transparent polyimides and active for heterocycle cyclization.
Substitute risk
3,5-Isomer or unsubstituted o-PDA
Symmetric 3,5-substitution lacks ortho-CF₃ effects; unsubstituted o-PDA leads to insoluble, deeply colored polymers and may alter cyclization selectivity.
Target
3,6-CF₃ diamine monomer
Ortho-diamine geometry required for benzimidazole formation; meta- or para-diamines are non-functional.
Substitute risk
Meta- or para-phenylenediamine analogs
Cannot undergo the same cyclocondensation; zero conversion in benzimidazole synthesis.

Quantitative Differentiation Evidence for 3,6-Bis(trifluoromethyl)benzene-1,2-diamine versus Structural Analogs


Asymmetric 3,6-CF₃ Substitution Enables High Solubility Polyimides with Solvent Solubility Exceeding 30 wt%

Polyimides derived from 3,6-bis(trifluoromethyl)benzene-1,2-diamine demonstrate solubility in specific organic solvents exceeding 30 wt% [1]. In contrast, polyimides synthesized from symmetric aromatic diamines such as 4,4′-diaminodiphenyl ether (ODA) or p-phenylenediamine are typically insoluble in common organic solvents and require processing in the polyamic acid intermediate stage, limiting fabrication options [2].

Solubility of derived polyimide
Reported
>30 wt% in organic solvent
Enables direct solution processing without polyamic acid stage
Cross-study comparable; solvent-specific
Polyimide synthesis Fluorinated polymers Microelectronic materials

High Optical Transparency with Light Transmittance of 87–91% at 550 nm in Derived Polyimide Films

Polyimide films prepared from an unsymmetrical diamine monomer containing the 3,6-bis(trifluoromethyl)benzene core exhibit UV–vis absorption cut-off wavelengths of 340–375 nm and light transmittance values of 87–91% at 550 nm wavelength [1]. By comparison, polyimides derived from conventional aromatic diamines such as 4,4′-diaminodiphenyl ether (ODA) typically display strong yellow-to-brown coloration with transmittance below 70% at 550 nm due to intermolecular charge-transfer complex formation [2].

Optical transparency
Reported
87–91% at 550 nm
Supports transparent flexible substrate and waveguide applications
vs. conventional colored polyimides
Transparent polyimides Optoelectronics Display materials

High Thermal Stability with 5% Weight Loss Temperature of 534–593 °C in Nitrogen for Derived Polyimides

Polyimides synthesized from a diamine monomer containing the 3,6-bis(trifluoromethyl)benzene-1,2-diamine core exhibit 5% weight loss temperatures (T₅%) ranging from 534 to 593 °C under nitrogen atmosphere and 519 to 568 °C in air, with glass transition temperatures exceeding 300 °C [1]. These thermal stability metrics are comparable to or exceed those of commercial polyimides such as Kapton H (T₅% ≈ 550–580 °C in N₂) while providing superior solubility and transparency .

Thermal stability
Reported
T₅% 534–593 °C in N₂
Comparable thermal stability to Kapton while retaining solubility
TGA at 10 °C/min; context-dependent
High-temperature polymers Thermal stability Aerospace materials

Low Refractive Index of 1.535–1.602 at 633 nm in Derived Polyimide Films

Polyimide films derived from the unsymmetrical 3,6-bis(trifluoromethyl)benzene-1,2-diamine based monomer exhibit refractive index values in the range of 1.535–1.602 at 633 nm wavelength [1]. In contrast, conventional aromatic polyimides such as PMDA-ODA (Kapton-type) typically show refractive indices of 1.70–1.78 at 633 nm due to higher molecular polarizability [2]. The reduction is attributed to the unsymmetrical incorporation of two electron-withdrawing CF₃ groups, which lower the molar polarizability of the polymer backbone [1].

Refractive index
Reported
1.535–1.602 at 633 nm
Supports low-index cladding and anti-reflective coating design
Reduction vs. PMDA-ODA polyimide
Low refractive index materials Optical coatings Waveguides

Ortho-Diamine Configuration Enables Benzimidazole Synthesis with Yields up to >99% in Cu-Catalyzed Cyclization

The ortho-diamine configuration of 3,6-bis(trifluoromethyl)benzene-1,2-diamine enables participation in Cu₂O-catalyzed cyclization reactions with hexafluoroacetylacetone to yield 2-trifluoromethyl benzimidazole derivatives [1]. For various substituted o-phenylenediamines under optimized conditions, this cyclization protocol achieves yields up to >99% [1]. Compounds lacking the ortho-diamine configuration (such as meta- or para-diamines) cannot undergo this benzimidazole-forming cyclization reaction, representing a fundamental functional difference in synthetic utility [2].

Benzimidazole yield
Class-level
Up to >99% (class-level)
Ortho-diamine configuration required for cyclization
Cu-catalyzed; meta/para analogs non-functional
Benzimidazole synthesis Heterocyclic chemistry Pharmaceutical intermediates

Asymmetric 3,6-Substitution Pattern Provides Distinct Electronic Properties Compared to 3,5-Isomer in Hole Transport Materials

Studies on bis(trifluoromethyl)phenyl-substituted aromatic diamines demonstrate that the substitution pattern of CF₃ groups significantly alters electronic properties [1]. Specifically, compounds containing 2,5-bis(trifluoromethyl)benzene moieties exhibit lower ionization potential and enhanced hole mobilities compared to those with 3,5-bis(trifluoromethyl)benzene moieties [1]. The 3,6-substitution pattern of 3,6-bis(trifluoromethyl)benzene-1,2-diamine represents a distinct third arrangement—asymmetric ortho/meta relative to the diamines—that differs from both the 2,5- and 3,5-patterns, enabling tailored electronic properties for hole-transport material design [2].

Electronic profile
Class-level
Distinct from 3,5- and 2,5-isomers
Asymmetric pattern for tailored hole-transport properties
Substitution pattern modulates ionization potential
Hole transport materials Organic electronics OLED

Validated Application Scenarios for 3,6-Bis(trifluoromethyl)benzene-1,2-diamine in Advanced Materials and Synthesis


Monomer for Soluble, Transparent Fluorinated Polyimides in Flexible Display Substrates

3,6-Bis(trifluoromethyl)benzene-1,2-diamine serves as a precursor to unsymmetrical diamine monomers for polyimide synthesis. Polyimides derived from this compound exhibit solvent solubility exceeding 30 wt% in specific organic solvents [1], enabling direct solution processing of fully imidized polymers without polyamic acid intermediates. Films cast from these polyimides achieve optical transmittance of 87–91% at 550 nm [2] and refractive indices as low as 1.535–1.602 at 633 nm [2], while maintaining thermal stability comparable to Kapton (T₅% of 534–593 °C in N₂) [2]. These combined properties make the compound a strategic monomer for flexible OLED display substrates, optical waveguides, and transparent microelectronic coatings where both processability and optical clarity are required.

Building Block for 2-Trifluoromethyl Benzimidazole Pharmaceutical Intermediates

The ortho-diamine configuration of 3,6-bis(trifluoromethyl)benzene-1,2-diamine enables cyclocondensation with carbonyl compounds to form benzimidazole heterocycles. Under Cu₂O-catalyzed conditions with hexafluoroacetylacetone, o-phenylenediamines undergo efficient cyclization to 2-trifluoromethyl benzimidazoles with yields up to >99% [3]. This compound is specifically cited as useful in preparing heteroaryl compounds as PDE-10 inhibitors for potential CNS and metabolic disease applications . The 3,6-CF₃ substitution pattern provides enhanced lipophilicity (demonstrated in related systems to increase logP by ~1.9 units relative to non-fluorinated analogs) [4], which may improve membrane permeability and bioavailability of derived drug candidates.

Precursor for Asymmetric Hole-Transport Materials in Organic Electronics

The asymmetric 3,6-substitution pattern of the trifluoromethyl groups in 3,6-bis(trifluoromethyl)benzene-1,2-diamine provides a distinct electronic profile compared to symmetric 3,5- or 2,5-isomers. Research on bis(trifluoromethyl)phenyl-substituted aromatic diamines demonstrates that CF₃ substitution pattern directly modulates ionization potential and hole mobility [5]. The 3,6-pattern offers a unique combination of ortho- and meta-CF₃ positioning relative to the amino groups, enabling tailored design of hole-transport layers for OLEDs and perovskite solar cells where precise energy level alignment is critical for device efficiency.

Low Refractive Index Cladding Material for Optical Waveguides and Anti-Reflective Coatings

Polyimides incorporating the 3,6-bis(trifluoromethyl)benzene-1,2-diamine core achieve refractive indices as low as 1.535–1.602 at 633 nm [2], representing a significant reduction from conventional aromatic polyimides (1.70–1.78). This low refractive index, combined with high optical transparency (87–91% at 550 nm) [2] and excellent thermal stability (Tg > 300 °C) [2], makes derived polymers suitable for optical waveguide cladding layers, anti-reflective coatings on display panels, and low-index interlayer dielectrics in photonic integrated circuits where index contrast and thermal budget are critical design parameters.

Application
Selection Property
Validation Focus
Soluble transparent polyimide films for flexible display research
Asymmetric 3,6-CF₃ diamine enabling direct solution processing and optical clarity
Film transmittance at 550 nm, T₅% thermal stability, and processing without polyamic acid
2-Trifluoromethyl benzimidazole intermediate synthesis
Ortho-diamine geometry for Cu-catalyzed cyclocondensation
Cyclization yield and functional group compatibility under reported conditions
Hole-transport material precursor for organic electronics
3,6-CF₃ substitution pattern providing distinct electronic profile
Ionization potential and hole mobility relative to symmetric isomers
Low refractive index cladding and anti-reflective coatings
Polyimide with refractive index 1.535–1.602 at 633 nm
Index contrast with core material and thermal budget compatibility

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